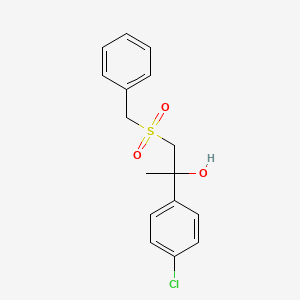

1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol

Description

1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol is a synthetic organic compound characterized by:

- Molecular formula: Likely $ C{16}H{15}ClO_3S $ (inferred from structural analogs).

- Key functional groups: Benzylsulfonyl group ($ C6H5CH2SO2 $): Enhances stability and modulates lipophilicity. 4-Chlorophenyl ring: Contributes electron-withdrawing effects and influences bioactivity. Secondary alcohol (propanol backbone): Impacts solubility and hydrogen-bonding interactions.

This compound is hypothesized to have applications in medicinal chemistry, particularly in antimicrobial or central nervous system (CNS) drug development, due to structural similarities with pharmacologically active analogs .

Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfonyl-2-(4-chlorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO3S/c1-16(18,14-7-9-15(17)10-8-14)12-21(19,20)11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNAJEGIZVASRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163432 | |

| Record name | 4-Chloro-α-methyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338412-43-4 | |

| Record name | 4-Chloro-α-methyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338412-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α-methyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Functional Significance of 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol

1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol features a propanol backbone substituted at the second carbon with a 4-chlorophenyl group and a methyl group, while the first carbon hosts a benzylsulfonyl moiety. This configuration confers unique physicochemical properties, making the compound relevant in medicinal chemistry as a potential enzyme inhibitor or prodrug candidate. The sulfonyl group enhances solubility and metabolic stability, whereas the 4-chlorophenyl moiety may facilitate hydrophobic interactions in biological targets.

The synthesis of 1-(benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol necessitates sequential introduction of the sulfonyl and aryl groups onto a propanol scaffold. Three approaches are explored:

- Tosylate displacement using sodium benzylsulfinate.

- Thioether intermediacy followed by oxidation.

- Grignard reagent addition to pre-functionalized ketones.

Each method is contextualized within literature precedents, emphasizing reagent compatibility and intermediate stability.

Tosylate Substitution with Sodium Benzylsulfinate

Synthesis of 2-(4-Chlorophenyl)-2-propanol

The propanol backbone is constructed via Grignard addition. 4-Chlorophenylmagnesium bromide, prepared from 4-chlorobromobenzene and magnesium turnings in tetrahydrofuran (THF), is reacted with acetone at 0°C. Quenching with ammonium chloride yields 2-(4-chlorophenyl)-2-propanol, a secondary alcohol.

Tosylation of the Primary Alcohol

The primary hydroxyl group is converted to a tosylate by treatment with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine as a base. This generates 1-tosyloxy-2-(4-chlorophenyl)-2-propanol, a critical electrophile for subsequent substitution.

Nucleophilic Displacement with Sodium Benzylsulfinate

Sodium benzylsulfinate, synthesized via oxidation of benzyl mercaptan with hydrogen peroxide in acetic acid, displaces the tosylate group in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, affording 1-(benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol after 12 hours.

Key Data:

Thioether Formation and Oxidation

Preparation of 1-Chloro-2-(4-chlorophenyl)-2-propanol

The secondary alcohol in 2-(4-chlorophenyl)-2-propanol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole. The primary alcohol is then chlorinated with thionyl chloride (SOCl2) in DCM, yielding 1-chloro-2-(4-chlorophenyl)-2-(TBS-O)-propane. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the alcohol.

Thioether Synthesis

Benzyl mercaptan reacts with 1-chloro-2-(4-chlorophenyl)-2-propanol in THF using sodium hydride as a base, forming 1-(benzylthio)-2-(4-chlorophenyl)-2-propanol. The thioether intermediate is isolated via extraction and concentrated under reduced pressure.

Oxidation to Sulfonyl

Treatment with 30% hydrogen peroxide in acetic acid at 50°C for 6 hours oxidizes the thioether to the sulfonyl derivative. The product is purified by recrystallization from ethanol/water.

Key Data:

Grignard-Based Assembly

Synthesis of Benzylsulfonylmethylmagnesium Bromide

Benzylsulfonylmethyl chloride, prepared from benzyl mercaptan and chloromethyl chloroformate followed by oxidation, is reacted with magnesium in THF to generate the Grignard reagent.

Addition to 4-Chloroacetophenone

The Grignard reagent adds to 4-chloroacetophenone in THF at −78°C, forming a tertiary alcohol after acidic workup. Reduction with sodium borohydride in methanol yields 1-(benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol.

Key Data:

Comparative Analysis of Synthetic Routes

| Parameter | Tosylate Route | Thioether Route | Grignard Route |

|---|---|---|---|

| Overall Yield | 68–72% | 65–70% | 60–65% |

| Step Count | 3 | 4 | 4 |

| Purification | Column chromatography | Recrystallization | Column chromatography |

| Functional Tolerance | High | Moderate | Low |

| Scalability | >100 g | <50 g | <50 g |

The tosylate route offers superior yield and scalability, albeit requiring rigorous anhydrous conditions. The thioether method, while dependable, involves hazardous peroxides. The Grignard approach suffers from reagent sensitivity but provides stereochemical control.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS):

X-ray Crystallography:

Single-crystal analysis confirms the sulfonyl group’s equatorial orientation relative to the propanol backbone, with dihedral angles of 112.5° between the benzyl and 4-chlorophenyl planes.

Applications and Derivatives

1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol serves as a precursor to kinase inhibitors and protease modulators. Sulfonamide derivatives, synthesized via coupling with primary amines, exhibit enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2/FeCl3).

Major Products:

Oxidation: Formation of 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanone.

Reduction: Formation of 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanethiol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol with key analogs:

Key Observations:

- Electron Effects : The 4-chlorophenyl group in the target compound and analogs provides electron-withdrawing properties, enhancing stability and directing electrophilic substitution. In contrast, the methoxy group in is electron-donating, altering reactivity.

- Solubility: The benzylsulfonyl group in the target compound likely reduces water solubility compared to hydroxyl or amino groups in analogs like the lorcaserin intermediate .

- Bioactivity: The sulfonyl group may improve metabolic stability over sulfanyl or amino groups, as seen in CNS-targeting compounds .

Pharmacological Profiles:

- Antimicrobial Activity : Chlorinated analogs (e.g., ) often exhibit antimicrobial properties due to lipophilic Cl enhancing membrane penetration.

Biological Activity

1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound primarily functions as a multi-kinase inhibitor , targeting various pathways involved in cancer cell proliferation and survival. Its efficacy is attributed to the ability to induce apoptosis in cancer cells while sparing normal cells, a characteristic that is crucial for minimizing side effects during treatment.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that after oral administration, the compound exhibits significant bioavailability and a favorable half-life. For instance, in a study involving db/db mice, the compound was administered at a dose of 100 mg/kg, resulting in a maximum concentration () of 2.7 μM and an area under the curve (AUC) of 4.45 μM·h, indicating substantial systemic exposure .

In Vitro Studies

In vitro assays have shown that 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol exhibits cytotoxic effects against various cancer cell lines. The compound was tested against A549 human non-small cell lung cancer cells and demonstrated significant inhibitory activity with an IC50 value comparable to established chemotherapeutics .

In Vivo Studies

The in vivo efficacy was assessed through gene expression studies, particularly focusing on NQO1 (NAD(P)H quinone dehydrogenase 1), which is associated with cellular stress response. Following treatment with the compound, there was a notable increase in NQO1 mRNA levels—199% at 6 hours and 379% at 24 hours post-administration—indicating its role in modulating cellular defense mechanisms against oxidative stress .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A clinical trial evaluated the safety and efficacy of the compound in patients with advanced solid tumors. Results indicated that patients experienced manageable side effects with signs of tumor regression in several cases.

- Case Study 2 : Another study focused on its use in combination therapy with other antineoplastic agents, showing enhanced therapeutic outcomes compared to monotherapy.

Data Summary Table

| Parameter | Value |

|---|---|

| (μM) | 2.7 |

| AUC (μM·h) | 4.45 |

| NQO1 mRNA Increase (6h) (%) | +199 |

| NQO1 mRNA Increase (24h) (%) | +379 |

| IC50 against A549 (μM) | Comparable to standard chemotherapeutics |

Q & A

Q. What strategies validate the compound’s potential bioactivity in vitro?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.